molecular formula C6H5ClN2O2 B1377285 2-(3-Chloropyrazin-2-yl)acetic acid CAS No. 1260787-77-6

2-(3-Chloropyrazin-2-yl)acetic acid

Cat. No.: B1377285
CAS No.: 1260787-77-6
M. Wt: 172.57 g/mol
InChI Key: VNXCTJBJHHVSSR-UHFFFAOYSA-N
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Description

2-(3-Chloropyrazin-2-yl)acetic acid is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. It is characterized by the presence of a pyrazine ring substituted with a chlorine atom and an acetic acid moiety. This compound is of interest due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropyrazin-2-yl)acetic acid typically involves the chlorination of pyrazine derivatives followed by the introduction of the acetic acid group. One common method involves the reaction of 3-chloropyrazine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropyrazin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chlorine substituent to a hydrogen atom or other functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiolate under basic conditions.

Major Products Formed

    Oxidation: Formation of pyrazine-2,3-dicarboxylic acid.

    Reduction: Formation of 2-(3-hydroxypyrazin-2-yl)acetic acid.

    Substitution: Formation of 2-(3-aminopyrazin-2-yl)acetic acid or other substituted derivatives.

Scientific Research Applications

2-(3-Chloropyrazin-2-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Chloropyrazin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine substituent and the acetic acid moiety play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Chloropyrazin-2-yl)acetic acid: Similar structure but with the chlorine atom at a different position on the pyrazine ring.

    2-(3-Bromopyrazin-2-yl)acetic acid: Similar structure with a bromine substituent instead of chlorine.

    2-(3-Fluoropyrazin-2-yl)acetic acid: Similar structure with a fluorine substituent instead of chlorine.

Uniqueness

2-(3-Chloropyrazin-2-yl)acetic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the chlorine atom and the presence of the acetic acid group make it distinct from other pyrazine derivatives, potentially leading to different chemical and biological properties.

Properties

IUPAC Name

2-(3-chloropyrazin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-6-4(3-5(10)11)8-1-2-9-6/h1-2H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXCTJBJHHVSSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857685
Record name (3-Chloropyrazin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260787-77-6
Record name (3-Chloropyrazin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-(3-chloro-pyrazin-2-yl)-malonic acid diethyl ester (10.0 g) in ethanol (100 ml) was added 2M sodium hydroxide (100 ml) and the reaction mixture heated to 60° C. for 4 hours. The reaction mixture was cooled to ambient temperature then poured onto water and 1M hydrochloric acid followed by extraction with ethyl acetate (3×). The combined organic layers were dried (magnesium sulfate), filtered and the filtrate concentrated to give the crude title compound as a yellow solid. The solid was slurried with diethylether to give (3-chloro-pyrazin-2-yl)-acetic acid (4.35 g). MH+=173, RT=0.72 min (Method A).
Quantity
10 g
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reactant
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100 mL
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Quantity
100 mL
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solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Chloropyrazin-2-yl)acetic acid
Reactant of Route 2
2-(3-Chloropyrazin-2-yl)acetic acid
Reactant of Route 3
2-(3-Chloropyrazin-2-yl)acetic acid
Reactant of Route 4
2-(3-Chloropyrazin-2-yl)acetic acid
Reactant of Route 5
2-(3-Chloropyrazin-2-yl)acetic acid
Reactant of Route 6
2-(3-Chloropyrazin-2-yl)acetic acid

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